molecular formula C36H32N2O13 B10827346 Fluo-2 (potassium salt)

Fluo-2 (potassium salt)

Cat. No.: B10827346
M. Wt: 700.6 g/mol
InChI Key: ZKCADSYUWYUTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fluo-2 (potassium salt) is synthesized through a series of chemical reactions involving the conjugation of a fluorescent dye with a calcium-binding moiety. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Fluo-2 (potassium salt) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fluo-2 (potassium salt) primarily undergoes complexation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal biological conditions .

Common Reagents and Conditions

Major Products Formed

The major product formed is the Fluo-2-calcium complex, which exhibits enhanced fluorescence upon binding to calcium ions .

Scientific Research Applications

Mechanism of Action

Fluo-2 (potassium salt) exerts its effects by binding to calcium ions with high affinity. The binding of calcium ions induces a conformational change in the compound, resulting in an increase in fluorescence intensity. This fluorescence change allows researchers to monitor calcium ion concentrations in real-time. The molecular target of Fluo-2 is the calcium ion, and the pathway involved is the calcium signaling pathway .

Comparison with Similar Compounds

Fluo-2 (potassium salt) is similar to other fluorescent calcium indicators, such as Fluo-3 and Fluo-4. it has unique properties that make it suitable for specific applications:

List of Similar Compounds

Properties

Molecular Formula

C36H32N2O13

Molecular Weight

700.6 g/mol

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid

InChI

InChI=1S/C36H32N2O13/c1-20-2-8-26(37(16-32(41)42)17-33(43)44)30(12-20)49-10-11-50-31-13-21(3-9-27(31)38(18-34(45)46)19-35(47)48)36-24-6-4-22(39)14-28(24)51-29-15-23(40)5-7-25(29)36/h2-9,12-15,39H,10-11,16-19H2,1H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)

InChI Key

ZKCADSYUWYUTSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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